N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and in some cases, by single-crystal X-ray diffraction techniques .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by various techniques such as IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound is C18H24FN3O3S .Scientific Research Applications
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those with fluorine atoms in specific positions of the benzoyl group, demonstrate enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine is crucial for this activity enhancement, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor and Anticancer Properties
Several studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxic effects in vitro against human breast cancer cell lines, without affecting nonmalignant cell lines. This specificity suggests a promising avenue for pharmaceutical and preclinical development of benzothiazole-based anticancer therapies (Hutchinson et al., 2001).
Applications in Drug Delivery Systems
The development of novel apoferritin formulations for antitumor benzothiazoles like 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole addresses the challenge of poor water solubility, which limits clinical applications. This approach opens up possibilities for using protein cages as drug delivery vehicles, enhancing the bioavailability and therapeutic efficacy of benzothiazoles in cancer treatment (Breen, Wells, Turyanska, & Bradshaw, 2019).
Ligand-Protein Interactions and Computational Studies
Research involving spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential photovoltaic efficiency, suggests a broader scope of applications. These compounds exhibit light harvesting efficiency and nonlinear optical activity, indicating their utility in dye-sensitized solar cells and as potential materials for electronic and photonic devices (Mary et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on “N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide” and similar compounds could involve further exploration of their antifungal and other biological activities. There is also potential for these compounds to be developed into drugs, given their unique structures and biological activities .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-5-9(6-12(8-11)22-2)15(20)19-16-18-13-4-3-10(17)7-14(13)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWACYYHLUEMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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